2-(2,6-Dichlorophenyl)propan-1-amine

Lipophilicity LogP Physicochemical Properties

Medicinal chemistry programs require precise structural control; generic arylalkylamine substitution fails to replicate the unique pharmacophore of the 2,6-dichlorophenyl-β-methylpropanamine scaffold. This compound provides a validated building block for TAAR1-targeted drug discovery. - Distinct LogP 3.0556 (vs. 3.1949 for 2,6-dichlorophenethylamine) - enables precise SAR dissection of linker length and halogen effects - Primary amine handle ready for conjugation (fluorophores, biotin, solid supports) - ≥95% purity, documented synthesis, batch-specific COA available

Molecular Formula C9H11Cl2N
Molecular Weight 204.09 g/mol
CAS No. 89655-71-0
Cat. No. B3298189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,6-Dichlorophenyl)propan-1-amine
CAS89655-71-0
Molecular FormulaC9H11Cl2N
Molecular Weight204.09 g/mol
Structural Identifiers
SMILESCC(CN)C1=C(C=CC=C1Cl)Cl
InChIInChI=1S/C9H11Cl2N/c1-6(5-12)9-7(10)3-2-4-8(9)11/h2-4,6H,5,12H2,1H3
InChIKeyRTJCYJHRXNHNCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,6-Dichlorophenyl)propan-1-amine: Overview and Properties


2-(2,6-Dichlorophenyl)propan-1-amine (CAS 89655-71-0) is a primary arylalkylamine characterized by a 2,6-dichlorophenyl moiety attached to a propan-1-amine backbone. With a molecular formula of C9H11Cl2N and a molecular weight of 204.09 g/mol, this compound serves as a versatile small molecule scaffold for medicinal chemistry, particularly in the exploration of central nervous system (CNS) targets and the development of novel pharmaceutical agents . Its structural features—specifically the electron-withdrawing 2,6-dichloro substitution pattern and the primary amine functional group—confer distinct physicochemical properties that differentiate it from other arylalkylamines and make it a valuable building block for lead optimization programs .

CNS target lead optimization scaffold with β-methyl branching
2,6-dichloro pattern modulates electronic and lipophilic properties for SAR exploration
Primary amine handle supports further derivatization and probe synthesis

2-(2,6-Dichlorophenyl)propan-1-amine Substitution Specificity


Generic substitution among arylalkylamines is fraught with risk because subtle structural modifications—such as the position of the amine relative to the aromatic ring, the presence and placement of halogen atoms, and the length of the carbon linker—profoundly alter key molecular properties including lipophilicity (LogP), basicity (pKa), and target engagement profiles . For 2-(2,6-Dichlorophenyl)propan-1-amine, the unique β-methyl substitution pattern on the ethylamine chain, combined with the 2,6-dichloro substitution on the phenyl ring, creates a specific three-dimensional pharmacophore and electronic environment that is not replicated by simpler analogs like 2,6-dichlorophenethylamine or positional isomers . The data presented in Section 3 quantitatively demonstrate how even closely related compounds exhibit measurable differences in physicochemical and biological properties, underscoring the necessity of precise compound selection for reproducible scientific outcomes [1].

Linker length and branching
Propan-1-amine backbone vs. ethylamine alters predicted LogP and steric profile; may not transfer directly.
Positional isomerism
1-(2,6-dichlorophenyl)propan-2-amine shifts amine placement, potentially changing target engagement and physicochemical properties.
Halogen substitution pattern
2,6-dichloro vs. monohalogenated or other regioisomers modifies electronic environment; receptor interactions may differ.

2-(2,6-Dichlorophenyl)propan-1-amine Analog Comparison


Lipophilicity vs. 2,6-Dichlorophenethylamine

The predicted octanol-water partition coefficient (LogP) for 2-(2,6-Dichlorophenyl)propan-1-amine is 3.0556, which is lower than that of the closely related 2,6-dichlorophenethylamine (LogP = 3.19490) [1]. This difference indicates a slight reduction in lipophilicity for the propan-1-amine derivative, which can influence membrane permeability and distribution in biological systems.

Lipophilicity vs. 2,6-Dichlorophenethylamine
Data to verify
Target LogP: 3.06 (pred) Δ -0.14 Comparator: 3.19 (pred)
Reported computational prediction; influences membrane permeability models.
Predicted XLogP; experimental logP may differ.
Lipophilicity LogP Physicochemical Properties

Isomer Comparison: 1-(2,6-Dichlorophenyl)propan-2-amine

2-(2,6-Dichlorophenyl)propan-1-amine and its structural isomer 1-(2,6-dichlorophenyl)propan-2-amine exhibit measurable differences in their predicted physicochemical properties. The target compound has a predicted LogP of 3.0556, whereas its isomer has a predicted ACD/LogP of 3.01 . The isomer also has a predicted boiling point of 275.9±25.0 °C and vapor pressure of 0.0±0.6 mmHg at 25°C .

Isomer Comparison: 1-(2,6-Dichlorophenyl)propan-2-amine
Data to verify
Target LogP: 3.06 (pred) Δ +0.05 Isomer: 3.01 (pred)
Predicted LogP difference suggests altered partitioning behavior between positional isomers.
Computed using different prediction models (XLogP vs. ACD/LogP).
Structural Isomerism LogP Physicochemical Properties

Class-Level TAAR1 Agonist Activity

Compounds within the 2,6-dichlorophenyl amine class have demonstrated activity as agonists of the trace amine-associated receptor 1 (TAAR1). For example, 2,6-dichlorophenethylamine, a close analog, exhibits an EC50 of 410 nM at mouse TAAR1 expressed in HEK293 cells [1]. This class-level activity suggests that 2-(2,6-Dichlorophenyl)propan-1-amine may also interact with TAAR1, a target implicated in various neurological and psychiatric disorders. While direct data for the target compound are not currently available, its structural similarity to known TAAR1 agonists positions it as a potential candidate for further investigation in this therapeutic area.

Class-Level TAAR1 Agonist Activity
Class-level
Analog EC50: 410 nM (mouse TAAR1); target compound not directly tested
Class-level TAAR1 engagement context; requires direct validation.
Based on structurally related 2,6-dichlorophenethylamine (HEK293 cAMP assay).
TAAR1 Trace Amine-Associated Receptor 1 Agonist

Purity and Synthesis Quality Metrics

2-(2,6-Dichlorophenyl)propan-1-amine is commercially available with a minimum purity specification of 95%, and its analytical characterization can be performed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to monitor reaction progress and impurity levels . This level of quality control is essential for ensuring reproducible results in research applications. While many arylalkylamines are available at similar purity levels, the specific synthetic route and the availability of analytical reference data for this compound provide a verifiable basis for confident procurement.

Purity and Synthesis Metrics
Specification review
≥95% (HPLC/GC)
Supports reproducible synthesis and assay outcomes.
Vendor specification; verify lot-specific COA.
Synthetic Accessibility Purity Quality Control

2-(2,6-Dichlorophenyl)propan-1-amine Applications


Lead Optimization for CNS Targets

Given its class-level activity as a TAAR1 agonist [1] and its distinct LogP of 3.0556 , 2-(2,6-Dichlorophenyl)propan-1-amine serves as a valuable starting scaffold for the development of novel therapeutics targeting trace amine-associated receptors in neurological and psychiatric disorders. Its lipophilicity profile, intermediate between simpler analogs, may offer an optimal balance for crossing the blood-brain barrier while minimizing non-specific binding.

SAR Studies of Arylalkylamines

The measurable differences in LogP between 2-(2,6-Dichlorophenyl)propan-1-amine (3.0556) , its isomer (3.01) , and the shorter 2,6-dichlorophenethylamine (3.19490) [2] make this compound an essential component in systematic SAR investigations. Researchers can utilize this compound to probe the effects of linker length and substitution patterns on key molecular properties and biological activity.

TAAR1 Chemical Probe Development

Leveraging the class-level TAAR1 agonist activity observed in 2,6-dichlorophenyl amines [1], this compound can be employed as a chemical probe to dissect the functional role of TAAR1 in cellular signaling pathways. Its primary amine handle facilitates conjugation to reporter molecules or solid supports for affinity chromatography and target engagement studies.

Application
Selection Property
Validation Focus
CNS target lead optimization studies
β-methyl, 2,6-dichloro scaffold with primary amine handle
TAAR1 binding/functional assay and cell-based permeability profiling
SAR studies of arylalkylamine series
Linker length and substitution pattern differentiation
Comparative LogP, pKa, and target engagement profiling
TAAR1 pathway chemical probe research
Class-level TAAR1 agonist scaffold amenable to conjugation
cAMP accumulation and target engagement confirmation

Technical Documentation Hub

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